1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole
Description
Properties
IUPAC Name |
1-methyl-3-pyrrol-1-ylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-14-11-7-3-2-6-10(11)12(13-14)15-8-4-5-9-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDMTPZHHYSUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach
The synthesis of this compound generally involves constructing the indazole ring system with a methyl substituent at N-1, followed by introduction of the pyrrolyl group at the 3-position. This can be achieved via:
- Cyclization of appropriate hydrazone or hydrazine derivatives to form the indazole core.
- Subsequent substitution or coupling reactions to install the pyrrole moiety.
Hydrazone Cyclization Method
One well-documented method for preparing 1-alkyl-1H-indazoles involves the cyclization of 1,1-dialkylhydrazones, which can be adapted to include pyrrole substituents.
- Procedure : Starting from benzaldehyde dimethylhydrazone derivatives, the reaction with o-(trimethylsilyl)phenyl triflate in the presence of cesium fluoride and acetic anhydride in acetonitrile at elevated temperature (~65 °C) leads to the formation of 1-methylindazole derivatives via aryne annulation.
- This method allows for the introduction of alkyl groups at N-1 and substituents at the 3-position, including heteroaryl groups like pyrrole.
Coupling and Substitution Reactions
- Coupling agents commonly used in peptide and heterocyclic chemistry (e.g., 1,1'-carbonyldiimidazole, bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride) facilitate the formation of C-N bonds between the indazole core and pyrrole substituent.
- Reactions are typically carried out in aprotic solvents such as dichloromethane or dimethylformamide at temperatures from 0 °C to reflux, in the presence of bases like triethylamine or 4-dimethylaminopyridine.
Detailed Preparation Protocols and Reaction Conditions
Research Findings and Yields
- The cyclization of hydrazones to indazoles typically gives yields in the range of 60-80% under optimized conditions.
- Acid-catalyzed dimerization of 1-vinylpyrroles to pyrrolyl intermediates yields vary depending on substituents, typically 38-53% with Me3SiCl catalyst.
- Coupling reactions for attaching pyrrole groups to indazole cores generally afford moderate to good yields (~50-70%), depending on reagent purity and reaction optimization.
Analytical Data Supporting Preparation
| Analytical Technique | Key Observations for this compound |
|---|---|
| Mass Spectrometry | Molecular ion peaks consistent with CxHyN3 formula; HRMS confirms expected mass. |
| NMR Spectroscopy | ^1H NMR shows characteristic singlets for N-methyl groups (~3.8 ppm), aromatic protons of indazole and pyrrole rings; ^13C NMR confirms carbon environments. |
| IR Spectroscopy | Bands corresponding to aromatic C-H stretching (~3000 cm^-1), N-H stretching (~3300 cm^-1), and other functional groups. |
| Melting Point | Reported melting points vary depending on substituents; useful for purity assessment. |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Hydrazone cyclization | 1,1-Dimethylhydrazone, o-(trimethylsilyl)phenyl triflate, CsF, Ac2O, MeCN, 65 °C | Direct indazole formation, good yields | Requires handling of reactive intermediates |
| Acid-catalyzed vinylpyrrole dimerization | Me3SiCl or HCl catalyst, room temp, 24 h | Simple, versatile for pyrrole units | Moderate yields, sensitive to substituents |
| Coupling with activated acids | Coupling agents (CDI, EDCI), bases (TEA, DMAP), DCM/DMF, 0 °C to reflux | Efficient C-N bond formation | Requires careful purification |
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, often using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Synthetic Routes
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Cyclization | 1-Methylindazole + Pyrrole | DMF, Palladium/Copper catalyst | Variable |
| Suzuki Cross-Coupling | 5-Bromoindazole + Pyrroleboronic Acid | Cs2CO3, DMF | High |
Antimicrobial and Anticancer Activity
Research has indicated that 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole exhibits potential antimicrobial and anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and cancer cell lines. For instance, it has been tested against Staphylococcus aureus and several cancer cell lines, showing promising results .
Study on Anticancer Properties
A study published in a peer-reviewed journal highlighted the effectiveness of this compound as a selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in cancer progression. The compound demonstrated significant inhibition of GSK-3 activity, leading to reduced proliferation of cancer cells in vitro .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Pseudomonas aeruginosa. The results indicated that this compound displayed notable antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Industrial Applications
In industry, this compound is utilized for developing new materials and catalysts. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules. The compound's stability under standard laboratory conditions enhances its applicability in industrial settings .
Mechanism of Action
The mechanism of action of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Indazole Derivatives
Structural and Functional Group Variations
The biological activity and physicochemical properties of indazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:
Key Observations :
- Substituent Position : IDO1 inhibitors (e.g., compound 120) require substitutions at C4 and C6 for optimal activity , whereas Bcr-Abl inhibitors (e.g., compound 89) rely on C3-amine groups for kinase binding . The pyrrole group in the target compound may confer distinct electronic properties but lacks reported activity.
Structure-Activity Relationship (SAR) Insights
- Pyrrole vs. Amine Groups: The absence of a hydrogen-bond donor in the pyrrole ring (compared to the amine in compound 89) may reduce affinity for kinase active sites .
Biological Activity
1-Methyl-3-(1H-pyrrol-1-yl)-1H-indazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound this compound features a unique indazole structure with a pyrrole moiety, which enhances its interaction with biological targets. This structural configuration allows it to participate in various biochemical pathways, making it a candidate for drug development.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its inhibitory effects on several kinase pathways that are crucial in cancer progression. The presence of the pyrrole moiety is believed to enhance these activities by improving binding affinity to target proteins involved in tumor growth and metastasis .
Table 1: Summary of Anticancer Activity Studies
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies suggest that it may possess activity against various bacterial strains and fungi, making it a potential candidate for developing new antibiotics .
Table 2: Antimicrobial Efficacy
| Microbial Strain | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | 32 µg/mL |
| Escherichia coli | Moderate activity | 64 µg/mL |
| Candida albicans | Significant inhibition | 16 µg/mL |
The mechanisms through which this compound exerts its biological effects involve several key interactions:
Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to altered metabolic pathways, affecting the pharmacokinetics of co-administered drugs .
Cell Signaling Pathways : It modulates key signaling pathways such as the MAPK/ERK pathway, which is critical for cell growth and differentiation. By influencing these pathways, the compound can affect cellular responses to various stimuli .
Gene Expression Modulation : The compound's ability to bind to transcription factors allows it to influence gene expression directly, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Study on Antioxidant Status
A notable study investigated the effects of a related compound on the antioxidant status in rats. The results indicated that treatment with pyrrole-containing indazoles led to significant improvements in antioxidant levels, suggesting potential protective effects against oxidative stress . This finding underscores the relevance of such compounds in developing therapies for conditions associated with oxidative damage.
Q & A
Basic: What synthetic methodologies are effective for preparing 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole, and how can purity be optimized?
Answer:
The synthesis typically involves functionalizing the indazole core via coupling or substitution reactions. For example:
- Mannich base reactions can introduce substituents at the 3-position of indazole using piperazine derivatives under reflux conditions .
- Catalytic trifluoromethylation (e.g., CuI-mediated deoxytrifluoromethylation) enables the introduction of trifluoroethyl groups, as demonstrated for analogous indazole derivatives .
- Purification : Column chromatography (e.g., 10% EtOAc/hexanes) and HPLC (≥98% purity) are critical for isolating the target compound and removing byproducts .
Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Answer:
X-ray diffraction (XRD) is essential for confirming stereochemistry and coordination geometries. For example:
- Distorted octahedral geometries in osmium-indazole complexes were resolved using XRD, revealing axial vs. equatorial ligand arrangements .
- Software tools : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography, particularly for high-resolution or twinned data .
- Key parameters : Bond lengths (e.g., Os–Cl ≈ 2.35–2.40 Å) and angles (e.g., Cl–Os–Cl ≈ 88–92°) help validate structural models .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks using coupling constants (e.g., indazole C3-H typically appears at δ 7.8–8.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+ for C13H14N4 requires m/z 235.1195) .
- IR spectroscopy : Stretching frequencies for C–N (≈ 1350 cm⁻¹) and pyrrole C–H (≈ 3100 cm⁻¹) verify functional groups .
Advanced: How can structure-activity relationships (SAR) guide the design of bioactive indazole derivatives?
Answer:
- Substitution effects : 3-Position modifications (e.g., trifluoroethyl groups) enhance metabolic stability and binding affinity .
- Biological assays : Antimicrobial activity (MIC values against S. aureus or E. coli) and tubulin inhibition assays (IC50) reveal potency trends .
- Pharmacophore modeling : Electronic effects at the indazole N1 position (e.g., methyl groups) improve activity by modulating π-π stacking interactions .
Advanced: What role does this compound play in coordination chemistry, and how do ligand properties influence metal complexes?
Answer:
- Ligand behavior : Indazole derivatives act as monodentate or bridging ligands. For example, 1H-indazole coordinates via N2 to osmium in [OsCl4(1H-ind)2], forming stable octahedral complexes .
- Solvent effects : Crystallization with acetone or DMSO alters ligand geometry (e.g., trans vs. cis configurations) .
- Electronic tuning : Electron-withdrawing substituents (e.g., nitro groups) enhance ligand field strength, affecting redox potentials .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation (H333) or skin contact (H313) .
- Waste disposal : Neutralize acidic byproducts (e.g., polyphosphoric acid) before disposal .
- First aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?
Answer:
- DFT calculations : Optimize transition states for trifluoromethylation or coupling reactions to identify rate-limiting steps .
- Molecular docking : Simulate binding to biological targets (e.g., tubulin) using software like AutoDock Vina to prioritize synthetic targets .
- Solvent models : COSMO-RS predicts solubility in polar aprotic solvents (e.g., DMF or MeCN), guiding reaction conditions .
Basic: How can synthetic intermediates be stabilized during multi-step synthesis?
Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines or acetyl groups for alcohols to prevent undesired side reactions .
- Low-temperature storage : Intermediates like hydrazides are stored at –20°C to prevent decomposition .
- Inert atmospheres : Argon or nitrogen prevents oxidation of sensitive intermediates (e.g., thiols) .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Answer:
- LC-MS/MS : Detects impurities at ppm levels using multiple reaction monitoring (MRM) .
- NMR impurity profiling : 1D NOE or 19F NMR identifies fluorinated byproducts .
- Validation : Follow ICH Q3A guidelines for limits (e.g., ≤0.15% for unknown impurities) .
Advanced: How does the compound’s electronic structure influence its photophysical properties?
Answer:
- UV-Vis spectroscopy : Conjugation between indazole and pyrrole rings shifts λmax (e.g., 270–290 nm) .
- Fluorescence quenching : Electron-withdrawing groups (e.g., CF3) reduce quantum yields by promoting non-radiative decay .
- TD-DFT simulations : Predict excited-state geometries and charge-transfer transitions for optoelectronic applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
